2-(3-Bromophenyl)-2-methyloxetane 2-(3-Bromophenyl)-2-methyloxetane
Brand Name: Vulcanchem
CAS No.: 850348-58-2
VCID: VC3864305
InChI: InChI=1S/C10H11BrO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3
SMILES: CC1(CCO1)C2=CC(=CC=C2)Br
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol

2-(3-Bromophenyl)-2-methyloxetane

CAS No.: 850348-58-2

Cat. No.: VC3864305

Molecular Formula: C10H11BrO

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-2-methyloxetane - 850348-58-2

Specification

CAS No. 850348-58-2
Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
IUPAC Name 2-(3-bromophenyl)-2-methyloxetane
Standard InChI InChI=1S/C10H11BrO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3
Standard InChI Key GWKYRHWYLAAEFD-UHFFFAOYSA-N
SMILES CC1(CCO1)C2=CC(=CC=C2)Br
Canonical SMILES CC1(CCO1)C2=CC(=CC=C2)Br

Introduction

Structural Overview and Chemical Identification

Molecular Architecture

2-(3-Bromophenyl)-2-methyloxetane belongs to the oxetane family, a four-membered oxygen-containing heterocycle. The compound’s structure features:

  • A methyl group at the 2-position of the oxetane ring, introducing steric bulk.

  • A 3-bromophenyl substituent at the same 2-position, contributing electronic diversity through the bromine atom’s inductive and resonance effects.

The IUPAC name, 2-(3-bromophenyl)-2-methyloxetane, reflects this substitution pattern. The molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol .

Table 1: Key Identifiers and Structural Data

PropertyValue/DescriptorSource
CAS Registry Number850348-58-2PubChem
Molecular FormulaC₁₀H₁₁BrOPubChem
Molecular Weight227.10 g/molPubChem
InChI KeyGWKYRHWYLAAEFD-UHFFFAOYSA-NPubChem
Canonical SMILESCC1(CCO1)C2=CC(=CC=C2)BrPubChem
DSSTox Substance IDDTXSID80590055EPA DSSTox

Electronic and Steric Features

The oxetane ring imposes significant ring strain (approximately 106 kJ/mol), which influences reactivity, particularly in ring-opening reactions . The 3-bromophenyl group alters electron density distribution:

  • Electron-withdrawing effect: Bromine’s -I effect deactivates the phenyl ring, directing electrophilic substitution to meta and para positions.

  • Steric effects: The methyl group at the 2-position creates a congested environment, potentially hindering nucleophilic attack on the oxetane ring .

Oxetane DerivativeRing Strain (kJ/mol)Thermal Stability (°C)
2-Methyloxetane~10680–100
3,3-Difluorooxetane ~98>150
2-(3-Bromophenyl)-2-methyloxetane (estimated)~11090–110 (predicted)

Chemical Reactivity and Reaction Pathways

The reactivity of 2-(3-Bromophenyl)-2-methyloxetane is governed by two primary factors:

  • Oxetane Ring Strain: Drives ring-opening reactions under acidic or nucleophilic conditions.

  • Bromophenyl Substituent: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic aromatic substitution.

Ring-Opening Reactions

The oxetane ring undergoes cleavage via:

  • Acid-Catalyzed Hydrolysis: Produces 3-bromophenyl-2-methyl-1,3-propanediol intermediates.

  • Nucleophilic Attack: Thiols or amines may open the ring, forming thioether or amine derivatives, respectively .

Functionalization of the Bromophenyl Group

The bromine atom serves as a handle for further derivatization:

  • Pd-Catalyzed Cross-Coupling: Suzuki reactions with boronic acids to form biaryl systems.

  • Lithiation-Halogen Exchange: Directed ortho-metalation for introducing additional substituents.

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